(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine (S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14575768
InChI: InChI=1S/C10H12FN3/c1-7(12)6-14-10-3-2-9(11)4-8(10)5-13-14/h2-5,7H,6,12H2,1H3/t7-/m0/s1
SMILES:
Molecular Formula: C10H12FN3
Molecular Weight: 193.22 g/mol

(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine

CAS No.:

Cat. No.: VC14575768

Molecular Formula: C10H12FN3

Molecular Weight: 193.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine -

Specification

Molecular Formula C10H12FN3
Molecular Weight 193.22 g/mol
IUPAC Name (2S)-1-(5-fluoroindazol-1-yl)propan-2-amine
Standard InChI InChI=1S/C10H12FN3/c1-7(12)6-14-10-3-2-9(11)4-8(10)5-13-14/h2-5,7H,6,12H2,1H3/t7-/m0/s1
Standard InChI Key ILPBKZWYZJHZAZ-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](CN1C2=C(C=C(C=C2)F)C=N1)N
Canonical SMILES CC(CN1C2=C(C=C(C=C2)F)C=N1)N

Introduction

(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine is a chemical compound belonging to the class of amines, specifically an indazole derivative. It features a propan-2-amine structure substituted with a 5-fluoro-1H-indazole moiety. This compound is recognized for its potential applications in pharmacology, particularly in the development of psychoactive substances.

Synthesis and Chemical Reactions

The synthesis of (S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine typically involves several steps, including the formation of the indazole ring and subsequent substitution reactions to introduce the fluorine atom. This compound can undergo various chemical reactions typical for amines and indazoles, such as N-Alkylation, under controlled conditions.

Biological Activity and Potential Applications

Research indicates that compounds with similar structures often exhibit binding affinity to serotonin receptors, which could explain potential psychoactive effects. The presence of the fluorine atom in its structure may enhance its biological activity and lipophilicity, making it an interesting candidate for further study in medicinal chemistry.

Binding Affinity Data

  • While specific binding affinity data for (S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine is not detailed, compounds with similar structures have shown affinity for serotonin receptors.

  • A related compound, (2S)-1-(5-fluoro-1H-indazol-1-yl)propan-2-amine, has a reported Ki value of 89 nM for certain targets .

Stability and Handling

The hydrochloride salt form of (S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine enhances solubility and stability compared to its free base form. The chemical stability of this compound is influenced by environmental factors such as pH and temperature.

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